Nerofe
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Overview
Description
Nerofe is a novel human peptide hormone that has shown significant potential in the treatment of cancer. It is a modified form of a hormone-like peptide present in the human thymus, consisting of 14 amino acids. This compound has been recognized for its unique mechanism of action, which involves targeting the T1/ST2 receptor, a receptor overexpressed in cancer cells .
Preparation Methods
The synthesis of Nerofe involves the use of bioinformatics tools to identify the relevant chromosome sequence in the human genome. The peptide is then synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Chemical Reactions Analysis
Nerofe undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Nerofe has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Studied for its role in immune system regulation and its interaction with the T1/ST2 receptor.
Medicine: Investigated for its potential in cancer treatment, particularly in targeting cancer cells and modulating the immune response.
Industry: Potential applications in the development of new therapeutic agents and diagnostic tools
Mechanism of Action
Nerofe exerts its effects through a novel mechanism of action mediated by the T1/ST2 receptor. This receptor is overexpressed in cancer cells, and this compound binds to it, leading to the activation of caspases 8, 9, and 3, which are involved in apoptosis (programmed cell death). Additionally, this compound regulates angiogenesis (formation of new blood vessels) and cytokine secretion, contributing to its anti-cancer effects .
Comparison with Similar Compounds
Nerofe is unique in its triple action in cancer treatment: it is cytotoxic for cancer and inflamed cells, modulates the immune system response, and inhibits angiogenesis. Similar compounds include:
Tumor Necrosis Factor (TNF): A cytokine involved in systemic inflammation and apoptosis.
TRAIL (TNF-related apoptosis-inducing ligand): A protein that induces apoptosis in cancer cells.
Interleukin-1 (IL-1): A cytokine involved in the regulation of immune and inflammatory responses. This compound’s uniqueness lies in its ability to target the T1/ST2 receptor and its combined effects on apoptosis, immune modulation, and angiogenesis
Properties
CAS No. |
2120397-85-3 |
---|---|
Molecular Formula |
C96H129N21O20 |
Molecular Weight |
1897.2 g/mol |
IUPAC Name |
(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C96H129N21O20/c1-52(2)41-71(85(126)110-74(46-59-49-103-66-31-17-14-28-62(59)66)88(129)106-69(36-37-79(121)122)84(125)105-68(34-21-39-101-96(99)100)83(124)107-70(95(136)137)33-19-20-38-97)111-92(133)81(55(6)120)116-90(131)77(51-118)114-91(132)78-35-22-40-117(78)94(135)76(42-53(3)4)113-87(128)72(43-56-23-9-7-10-24-56)109-86(127)73(44-57-25-11-8-12-26-57)112-93(134)80(54(5)119)115-89(130)75(47-60-50-104-67-32-18-15-29-63(60)67)108-82(123)64(98)45-58-48-102-65-30-16-13-27-61(58)65/h7-18,23-32,48-50,52-55,64,68-78,80-81,102-104,118-120H,19-22,33-47,51,97-98H2,1-6H3,(H,105,125)(H,106,129)(H,107,124)(H,108,123)(H,109,127)(H,110,126)(H,111,133)(H,112,134)(H,113,128)(H,114,132)(H,115,130)(H,116,131)(H,121,122)(H,136,137)(H4,99,100,101)/t54-,55-,64+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,80+,81+/m0/s1 |
InChI Key |
FNQVICDIQNFNHD-NOQIVBDNSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC(C)C)C(=O)N3CCC[C@@H]3C(=O)N[C@H](CO)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)O)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@@H](CC8=CNC9=CC=CC=C98)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CNC9=CC=CC=C98)N |
Origin of Product |
United States |
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